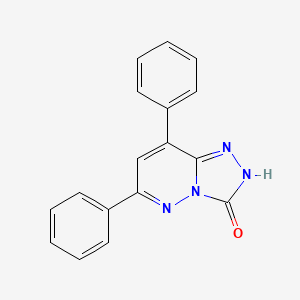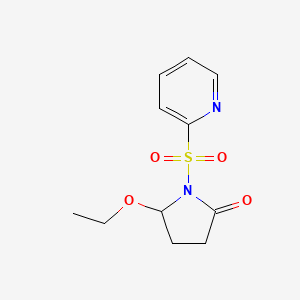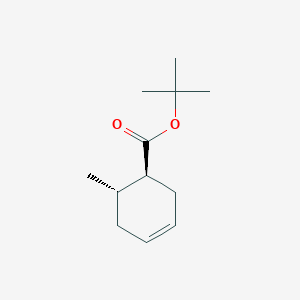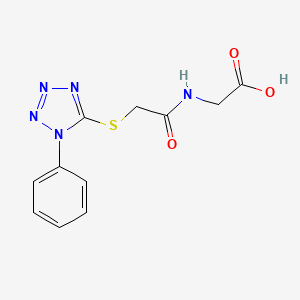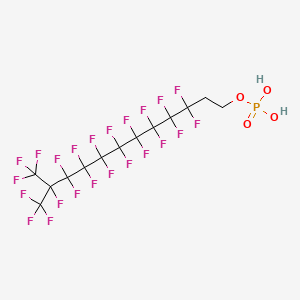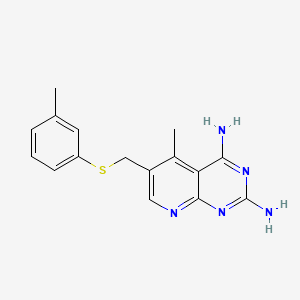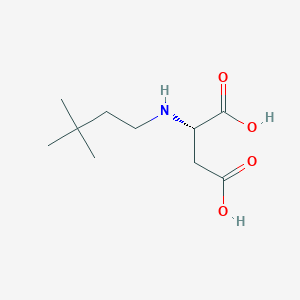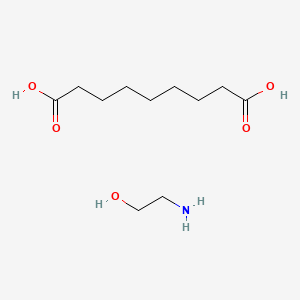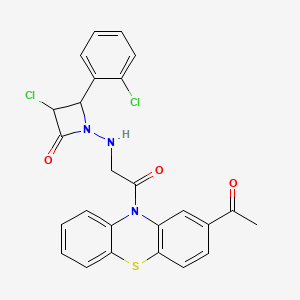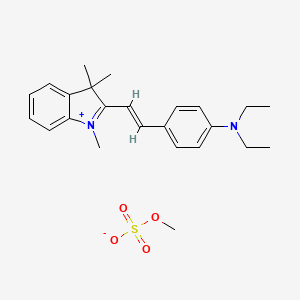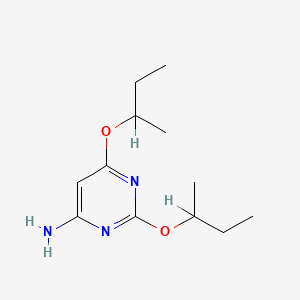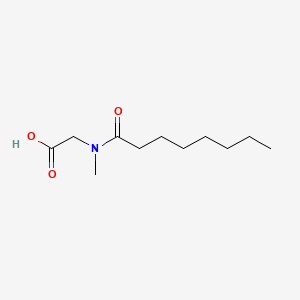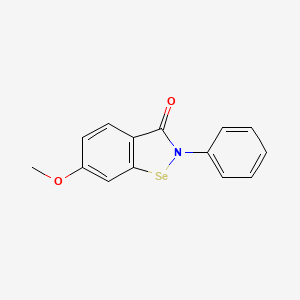
1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- is a selenium-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenyl selenides: This method involves the reaction of ortho-aminophenyl selenides with electrophiles to form the desired heterocyclic structure.
Oxidative cyclization: This method involves the oxidation of selenoamides or selenoureas to form the benzisoselenazol-3(2H)-one ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may yield selenides.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.
Industry: Used in the development of materials with unique properties, such as semiconductors or sensors.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- involves its interaction with molecular targets and pathways. For example:
Antioxidant Activity: The compound may scavenge free radicals or enhance the activity of antioxidant enzymes.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: The parent compound without the methoxy and phenyl substituents.
6-Methoxy-1,2-benzisoselenazol-3(2H)-one: A similar compound with only the methoxy substituent.
2-Phenyl-1,2-benzisoselenazol-3(2H)-one: A similar compound with only the phenyl substituent.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- is unique due to the presence of both methoxy and phenyl substituents, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
81744-07-2 |
|---|---|
Formule moléculaire |
C14H11NO2Se |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
6-methoxy-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NO2Se/c1-17-11-7-8-12-13(9-11)18-15(14(12)16)10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
XEKCXAWULRRKDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)N([Se]2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


